molecular formula C13H17BBrFO2S B6304547 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester CAS No. 2121512-00-1

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester

Cat. No. B6304547
CAS RN: 2121512-00-1
M. Wt: 347.1 g/mol
InChI Key: SVELRARRTWFWKN-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester (2BFMPBP) is a boronic acid pinacol ester that has been used in various organic synthesis and research applications. It is a white solid with a melting point of 94-96°C and a boiling point of 225-228°C. 2BFMPBP is a versatile reagent that has been used in a variety of synthetic transformations, including Suzuki-Miyaura couplings, Heck reactions, and Stille couplings. It has also been used in the synthesis of heterocyclic compounds and in the preparation of organometallic compounds.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester are alkenes . This compound is used in the catalytic protodeboronation of alkyl boronic esters, a process that involves the interaction with alkenes .

Mode of Action

This compound interacts with its targets through a radical approach . It is involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the biochemical pathway of alkene hydromethylation . This pathway involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond . The process is valuable in organic synthesis, and the compound’s role in this pathway contributes to its utility as a building block in organic synthesis .

Pharmacokinetics

It’s important to note that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by these factors.

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis, and the compound’s role in this process contributes to its utility as a building block in organic synthesis .

Action Environment

The action of 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH , which suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.

properties

IUPAC Name

2-(2-bromo-6-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2S/c1-12(2)13(3,4)18-14(17-12)10-8(16)6-7-9(19-5)11(10)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVELRARRTWFWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129499
Record name 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester

CAS RN

2121512-00-1
Record name 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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